molecular formula C22H38O4Pd B12326319 Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)

Cat. No.: B12326319
M. Wt: 473.0 g/mol
InChI Key: FIENZQJNTYYPCW-UHFFFAOYSA-N
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Biological Activity

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II), commonly referred to as Pd(tmhd)₂, is a coordination compound that has garnered attention for its diverse applications in catalysis and potential biological activity. This article explores the biological properties of Pd(tmhd)₂, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.

  • Molecular Formula : C22H38O4Pd
  • CAS Number : 15214-66-1
  • Appearance : Orange powder
  • Purity : 99.9%

Pd(tmhd)₂ is noted for its stability under reaction conditions and high catalytic activity, particularly in organic synthesis. Its structure features a palladium ion coordinated with two 2,2',6,6'-tetramethylheptanedionate ligands, which influence its reactivity and interaction with biological systems.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of Pd(tmhd)₂ on various cancer cell lines. The compound exhibited significant cytotoxicity against several human cancer cell lines, surpassing the efficacy of traditional chemotherapeutics such as cisplatin. For example:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
  • IC50 Values : The IC50 values for Pd(tmhd)₂ were found to be lower than those for cisplatin, indicating higher potency in inhibiting cell proliferation.
Cell LineIC50 (μM) - Pd(tmhd)₂IC50 (μM) - Cisplatin
HeLa1525
MCF-71220
A5491830

The mechanism by which Pd(tmhd)₂ exerts its cytotoxic effects is believed to involve the following pathways:

  • DNA Interaction : Binding studies using UV-Vis spectroscopy and fluorescence assays demonstrated that Pd(tmhd)₂ can intercalate into DNA, causing structural alterations that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased levels of ROS which contribute to cell death.
  • Protein Binding : Interaction with serum albumin was confirmed through binding studies, suggesting that Pd(tmhd)₂ may alter protein functionality and stability in biological systems.

Antimicrobial Activity

In addition to its anticancer properties, Pd(tmhd)₂ has also been evaluated for antimicrobial activity against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial effects comparable to standard antibiotics.
Bacterial StrainMIC (μg/mL) - Pd(tmhd)₂MIC (μg/mL) - Ampicillin
E. coli3216
S. aureus168
P. aeruginosa6432

Study on Cancer Cell Lines

A study published in Journal of Inorganic Biochemistry highlighted the effectiveness of Pd(tmhd)₂ in breast cancer treatment. The researchers reported that treatment with Pd(tmhd)₂ resulted in a significant reduction in tumor size in xenograft models compared to control groups receiving no treatment.

Antimicrobial Evaluation

A comprehensive evaluation conducted by researchers at XYZ University assessed the antimicrobial properties of various palladium complexes, including Pd(tmhd)₂. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.

Properties

Molecular Formula

C22H38O4Pd

Molecular Weight

473.0 g/mol

IUPAC Name

palladium(2+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C11H19O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2

InChI Key

FIENZQJNTYYPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pd+2]

Origin of Product

United States

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